molecular formula C10H8ClFO2 B2517120 2-Chloro-6-fluoro-3-methylcinnamic acid CAS No. 261762-89-4

2-Chloro-6-fluoro-3-methylcinnamic acid

Cat. No. B2517120
CAS RN: 261762-89-4
M. Wt: 214.62
InChI Key: XURAOUQFLKLYBV-HWKANZROSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions and regioselective chlorination processes. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is achieved through a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichlorinated nicotinic acid . These methods could potentially be adapted for the synthesis of 2-chloro-6-fluoro-3-methylcinnamic acid by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of chlorinated cinnamic acids can influence their crystallization behavior. The presence of a chloro substituent tends to favor crystallization in a specific structure stabilized by inter-stack chlorine interactions and intra-stack dispersive carbon interactions . These findings suggest that the molecular structure of 2-chloro-6-fluoro-3-methylcinnamic acid would likely exhibit similar intermolecular interactions, influencing its crystallization and solid-state properties.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-chloro-6-fluoro-3-methylcinnamic acid, they do provide insights into the reactivity of related compounds. For instance, solid-state UV irradiation of mixed crystals of chlorinated cinnamic acids leads to the formation of cyclobutanes, indicating a certain reactivity under light exposure . This suggests that 2-chloro-6-fluoro-3-methylcinnamic acid may also undergo similar photochemical reactions, depending on its crystal structure and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated cinnamic acids are influenced by their molecular structures and intermolecular interactions. The balance between intra- and inter-sheet interactions is crucial for the stability of their crystal structures . These properties, such as melting points, solubility, and reactivity, can be deduced from the crystal structure and are important for understanding the behavior of the compound in various environments. Although the exact properties of 2-chloro-6-fluoro-3-methylcinnamic acid are not provided, similar compounds exhibit ordered structures that are essential for their reactivity and stability.

Scientific Research Applications

1. Synthesis of Biologically Active Compounds

One significant application of this compound is in the synthesis of intermediates for anticancer drugs. For instance, a study described a rapid and efficient method for synthesizing an important intermediate used in anticancer drugs, indicating the potential of chloro-fluoro cinnamic acids in medicinal chemistry (Jianqing Zhang et al., 2019).

2. Material Science and Catalysis

In material science, chloro-fluoro cinnamic acids have been explored for their role in creating new materials. A study on the synthesis and properties of similar chloro-fluoro compounds highlighted their potential in developing materials with unique properties, such as those required for liquid crystal displays (N. Begum et al., 2013).

3. Environmental and Analytical Applications

From an environmental perspective, compounds like 2-Chloro-6-fluoro-3-methylcinnamic acid are part of studies focused on the degradation and analysis of persistent organic pollutants. For example, research on the electrochemical treatment of fluorotelomer sulfonate, a related compound, shows the broader context of chloro-fluoro compounds in environmental science, particularly in water treatment and pollution control (A. Urtiaga et al., 2018).

4. Pharmaceutical Research

In pharmaceutical research, derivatives of chloro-fluoro cinnamic acids, such as those related to 2-Chloro-6-fluoro-3-methylcinnamic acid, are utilized in synthesizing radiopharmaceuticals for diagnostic imaging. A study on the synthesis of a compound for positron emission tomography (PET) imaging highlights the importance of these compounds in developing diagnostic tools (F. Basuli et al., 2012).

properties

IUPAC Name

(E)-3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURAOUQFLKLYBV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylcinnamic acid

CAS RN

261762-89-4
Record name 261762-89-4
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